Thyrostatic Efficacy and TSH Suppression: Br-FMT vs. Carbimazole in a Rat Model
In a one-month oral dosing study in Wistar rats (7.5 μmol/animal/day via gastric tube), the target compound Br-FMT was directly compared with carbimazole, a clinically established thyrostatic agent, and a placebo control group. Both Br-FMT and carbimazole produced a statistically significant decrease in serum thyroxine levels relative to control [1]. Crucially, Br-FMT additionally induced a clear decrease in serum thyrotropin (TSH), whereas carbimazole did not alter TSH at the tested dose. Furthermore, thyroid cAMP content was significantly elevated only in the carbimazole group, not in the Br-FMT group. Liver transaminases (ALT and AST) were lower in both treatment groups, attributed to the hypothyroid state [1]. This divergent TSH and cAMP profile suggests that Br-FMT may operate through a mechanism distinguishable from the thionamide class represented by carbimazole.
| Evidence Dimension | Serum thyroxine, serum TSH, thyroid cAMP content, liver transaminases (ALT/AST) after 1-month oral dosing |
|---|---|
| Target Compound Data | Br-FMT: statistically significant decrease in serum thyroxine; evident decrease in serum TSH; no significant increase in thyroid cAMP; ALT/AST lower than control |
| Comparator Or Baseline | Carbimazole: statistically significant decrease in serum thyroxine; no change in TSH; significant increase in thyroid cAMP; ALT/AST lower than control. Control group: placebo only. |
| Quantified Difference | TSH decreased by Br-FMT vs. unchanged by carbimazole (qualitative divergence). Thyroid cAMP elevated only by carbimazole, not by Br-FMT. Thyroid weight mean value higher by ~25% in carbimazole group vs. control, not significantly changed in Br-FMT group. |
| Conditions | Wistar rats; 7.5 μmol/animal/day oral (gastric tube) for 1 month; serum thyroxine and TSH measured; thyroid cAMP content assayed; ALT/AST from serum. |
Why This Matters
For researchers pursuing thyrostatic agents that suppress both thyroxine and TSH without elevating thyroid cAMP—a pattern not achievable with carbimazole—Br-FMT offers a mechanistically differentiated starting point.
- [1] Nedvídková J, Sterzl I, Haluzík M, Schreiber V. [The effect of 1-p-bromphenyl-5-mercapto-1,2,3,4-tetrazole (Br FMT) on thyroid gland function in rats]. Cesk Farm. 1991 Apr;40(2):75-7. PMID: 1654215. View Source
